Bienvenue dans la boutique en ligne BenchChem!

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate

medicinal chemistry scaffold hopping ester prodrug design

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate (CAS 946347-06-4, molecular formula C18H17NO5S, molecular weight 359.4 g/mol) is a synthetic heterocyclic compound belonging to the arylacetate-isoxazole ester class. It features a 5-(thiophen-2-yl)isoxazole core connected via a methylene ester (-CH2-O-CO-CH2-) linker to a 3,4-dimethoxyphenylacetate moiety.

Molecular Formula C18H17NO5S
Molecular Weight 359.4
CAS No. 946347-06-4
Cat. No. B2861245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate
CAS946347-06-4
Molecular FormulaC18H17NO5S
Molecular Weight359.4
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3)OC
InChIInChI=1S/C18H17NO5S/c1-21-14-6-5-12(8-15(14)22-2)9-18(20)23-11-13-10-16(24-19-13)17-4-3-7-25-17/h3-8,10H,9,11H2,1-2H3
InChIKeyUDMBAQHINMVAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate (CAS 946347-06-4): Structural Identity, Compound Class, and Procurement Context


(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate (CAS 946347-06-4, molecular formula C18H17NO5S, molecular weight 359.4 g/mol) is a synthetic heterocyclic compound belonging to the arylacetate-isoxazole ester class . It features a 5-(thiophen-2-yl)isoxazole core connected via a methylene ester (-CH2-O-CO-CH2-) linker to a 3,4-dimethoxyphenylacetate moiety. Unlike the more extensively studied 3,5-disubstituted isoxazole anticancer leads such as compound 2b and the TTI series, this molecule incorporates an ester bridge that introduces conformational flexibility, potential metabolic susceptibility, and synthetic derivatization handles absent in direct C–C linked analogs [1][2]. The compound is currently catalogued as a specialty research chemical without dedicated primary pharmacological literature, necessitating evidence-based evaluation through structurally and pharmacophorically related comparators.

Why (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate Cannot Be Casually Substituted by In-Class Isoxazole Analogs


Within the 5-(thiophen-2-yl)isoxazole chemotype, seemingly minor structural variations produce large-magnitude differences in biological activity, selectivity, and physicochemical properties. Published structure-activity relationship (SAR) studies demonstrate that replacing thiophene with furan, phenyl, or vinyl at the isoxazole 5-position markedly reduces anti-cancer potency against MCF-7 cells [1]. Similarly, the presence versus absence of a -CF3 group at the isoxazole 4-position produces an approximately 8-fold difference in IC50 [2]. For the target compound, the methylene ester linker connecting the isoxazole core to the 3,4-dimethoxyphenyl moiety is the critical structural differentiator: it replaces the direct C–C bond found in benchmark leads 2b and TTI-4, thereby altering conformational自由度, metabolic stability (esterase susceptibility), hydrogen-bonding capacity, and synthetic derivatizability in ways that cannot be predicted from direct-linked analogs alone [3][4]. Substituting this compound with a direct C–C linked analog or a furan- or benzofuran-containing variant would ablate these distinguishing properties, potentially invalidating structure-based hypotheses in medicinal chemistry campaigns or chemical biology probe studies.

Quantitative Differentiation Evidence for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate Against Closest Structural Analogs


Ester Linker Scaffold Differentiation: Methylene Ester Bridge vs. Direct C–C Bond in Benchmark Lead 2b

The target compound incorporates a methylene ester linker (-CH2-O-CO-CH2-) between the isoxazole C3 position and the dimethoxyphenyl group, in contrast to the direct C–C bond at the isoxazole C3 position in the benchmark anticancer lead 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (2b). This structural difference introduces (i) two additional rotatable bonds, increasing conformational flexibility; (ii) an ester carbonyl capable of acting as a hydrogen-bond acceptor; and (iii) a metabolically labile ester bond susceptible to carboxylesterase-mediated hydrolysis, as demonstrated for isoxazole-ester conjugates in the UTL-5g prodrug system [1]. Compound 2b has demonstrated IC50 values of 19.5 μM (MCF-7) and 39.2 μM (HeLa), with in vivo tumor regression and ERα downregulation in DMBA-induced rat mammary tumors [2]. No direct head-to-head biological comparison between the target ester and 2b has been published. However, the ester linkage establishes this compound as a scaffold-hopping candidate for probing the consequences of linker flexibility on target engagement, or as a potential prodrug form that may release the corresponding carboxylic acid or alcohol upon esterase processing [1].

medicinal chemistry scaffold hopping ester prodrug design conformational analysis

Thiophene at Isoxazole Position 5: Evidence-Supported Superiority Over Furan and Phenyl Substituents

The target compound bears an unsubstituted thiophen-2-yl ring at the isoxazole 5-position. Published SAR from the TTI series demonstrates that 5-(thiophen-2-yl)isoxazoles exhibit superior anti-cancer activity against MCF-7 breast cancer cells compared to analogs bearing furan, phenyl, or vinyl substituents at the same position [1]. Specifically, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) achieved an IC50 of 2.63 μM against MCF-7, while corresponding furan, phenyl, and vinyl analogs showed markedly weaker activity [1][2]. The closest commercially available furan comparator, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate (CAS 1172943-47-3, MW 343.34), replaces the sulfur-containing thiophene with an oxygen-containing furan, altering aromatic electronics (thiophene is more electron-rich and polarizable), lipophilicity (cLogP), and hydrogen-bonding potential . Although no direct comparative IC50 data exist for these two specific ester compounds, the TTI-series SAR provides strong class-level evidence that the thiophene-for-furan substitution alone can drive meaningful differences in target engagement and cellular potency [1].

structure-activity relationship heterocyclic chemistry anticancer screening MCF-7

3,4-Dimethoxyphenyl Pharmacophore: Differentiation from Unsubstituted Phenylacetate Analogs

The target compound incorporates a 3,4-dimethoxyphenyl group in the acetate portion, whereas simpler analogs such as (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate bear an unsubstituted phenyl ring. SAR analysis from the TTI series demonstrates that electron-rich aryl substituents (3,4-dimethoxy, 3,4,5-trimethoxy) at the isoxazole 3-position significantly enhance anti-cancer activity against MCF-7 cells, with the 3,4,5-trimethoxy analog TTI-6 achieving the best-in-series IC50 of 1.91 μM and a 35.62-fold selectivity index for MCF-7 over normal HEK-293 cells [1]. The dimethoxy substitution pattern contributes electron density to the aromatic ring, enhancing π-stacking and hydrogen-bonding interactions with target proteins such as ERα, as supported by molecular docking and induced-fit analysis [1][2]. While these SAR data are derived from the direct C–C linked TTI series rather than the ester-linked scaffold of the target compound, the pharmacophoric contribution of the 3,4-dimethoxy motif is a consistent class-level finding that supports the selection of the dimethoxy-substituted target over unsubstituted phenylacetate variants [1].

pharmacophore modeling electron-donating groups anticancer SAR estrogen receptor alpha

Absence of 4-Trifluoromethyl Group: Differentiation from the Ultra-Potent TTI Series (TTI-4, TTI-6)

The target compound lacks a substituent at the isoxazole 4-position, whereas the most potent published analogs TTI-4 and TTI-6 incorporate a -CF3 (trifluoromethyl) group at this position. Published comparative data demonstrate that introduction of -CF3 at the isoxazole 4-position produces an approximately 8-fold enhancement in anti-cancer potency: 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g/TTI-4) achieved an IC50 of 2.63 μM, compared to 19.72 μM for its non-trifluoromethylated analog 14 (2b) against MCF-7 cells [1]. TTI-6 (bearing 3,4,5-trimethoxy and 4-CF3) further improved potency to IC50 1.91 μM with 35.62-fold selectivity for MCF-7 over HEK-293 [2]. While the CF3 group confers potency advantages, it also increases metabolic stability, alters logP, and may impact off-target profiles. The target compound's lack of 4-CF3 means it is expected to display lower MCF-7 potency than TTI-4/TTI-6 but may offer advantages in scenarios where attenuated potency is desirable (e.g., probe compound studies, selectivity profiling against non-cancer targets, or exploration of non-CF3 chemical space for intellectual property or developability reasons) [1][2].

lead optimization metabolic stability selectivity profiling CF3 bioisostere

Synthetic Intermediate Utility: Ester as a Derivatization Handle for Carboxylic Acid, Alcohol, and Amide Congeners

The methylene ester functionality in the target compound provides a chemically addressable handle for late-stage diversification. Under controlled hydrolytic conditions, the ester can be cleaved to yield (5-(thiophen-2-yl)isoxazol-3-yl)methanol (CAS 194491-44-6, MW 181.21) and 2-(3,4-dimethoxyphenyl)acetic acid, or the corresponding carboxylate. The alcohol precursor itself has documented biological activity as an AgrA-DNA binding inhibitor with application in Staphylococcus aureus virulence research [1]. Alternatively, the ester can be converted to amide congeners via aminolysis, expanding accessible chemical space for structure-activity exploration. This synthetic versatility is absent in direct C–C linked analogs such as 2b and the TTI series, which lack an ester cleavage point [2]. The compound thus serves a dual role: as a biological probe candidate in its own right and as a strategic intermediate for generating focused libraries of ester, acid, alcohol, and amide derivatives from a common precursor .

synthetic chemistry building block ester hydrolysis diversification strategy

Optimal Research and Procurement Application Scenarios for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate


Scaffold-Hopping Medicinal Chemistry: Probing the Effect of Ester Linker Flexibility on ERα Target Engagement

This compound is ideally positioned as a scaffold-hopping tool in ERα-targeted anticancer programs. The ester linker introduces conformational flexibility and an additional hydrogen-bond acceptor not present in the direct C–C linked benchmark 2b (IC50 19.5 μM, MCF-7; in vivo tumor regression demonstrated) [1]. By comparing the target ester compound with 2b in parallel MTT proliferation assays (MCF-7, 4T1, HeLa), medicinal chemists can isolate the contribution of linker flexibility to target binding, as supported by molecular docking and induced-fit protocols established for the TTI series [2]. The thiophene at position 5 and 3,4-dimethoxy pharmacophore are retained from the validated leads, ensuring that observed differences are attributable to the ester bridge rather than loss of critical SAR features [2].

Chemical Biology Probe Development: Esterase-Responsive Prodrug Design Inspired by Isoxazole-Ester Metabolism

The ester linkage in this compound is structurally analogous to the metabolically labile bond in UTL-5g, an isoxazole-carboxamide prodrug that undergoes carboxylesterase-mediated hydrolysis to release its active metabolite ISOX [3]. The target compound may similarly serve as a substrate for intracellular esterases (hCE1, hCE2), releasing (5-(thiophen-2-yl)isoxazol-3-yl)methanol—a known AgrA-DNA binding inhibitor with applications in S. aureus virulence research —and 2-(3,4-dimethoxyphenyl)acetic acid. This dual-release mechanism positions the compound as a potential chemical biology probe for studying esterase activity in cancer versus normal tissue microenvironments, or as a starting point for designing targeted prodrugs activated in esterase-rich tumor contexts.

Focused Library Synthesis: Single-Precursor Diversification into Ester, Acid, Alcohol, and Amide Congeners

The target compound's ester bridge enables straightforward chemical diversification that is inaccessible from direct C–C linked analogs such as 2b or the TTI series [1]. Hydrolysis yields the corresponding alcohol (CAS 194491-44-6, a validated AgrA-DNA binding inhibitor fragment ) and 3,4-dimethoxyphenylacetic acid. Aminolysis with diverse amines generates amide congeners for SAR expansion. This single-precursor, multi-exit strategy is particularly valuable for probe discovery campaigns where rapid exploration of chemical space around a conserved thiophene-isoxazole core is prioritized. The alcohol precursor's established antibacterial antivirulence activity also enables dual anticancer–antimicrobial screening from a common synthetic origin.

Non-Fluorinated Chemical Space Exploration: Benchmarking Against CF3-Containing Ultra-Potent TTI Analogs

The target compound's absence of a 4-CF3 group provides a deliberate differentiation point from the ultra-potent TTI series (TTI-4 IC50 2.63 μM, TTI-6 IC50 1.91 μM, both MCF-7) [2]. Published SAR demonstrates that CF3 introduction enhances MCF-7 potency approximately 8-fold (2.63 μM vs. 19.72 μM) [4]. For research programs seeking to avoid fluorinated scaffolds—due to intellectual property considerations, metabolic defluorination concerns, or the desire to explore non-CF3 chemical space for alternative target profiles—this compound offers a direct comparator to quantify the CF3 contribution while retaining the core thiophene-isoxazole-dimethoxyphenyl pharmacophore triad. Parallel testing against TTI-4/TTI-6 in MCF-7, 4T1, and PC-3 cell lines, as established in the TTI screening cascade, would provide a complete potency/selectivity differential [2].

Quote Request

Request a Quote for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.